molecular formula C27H26N6OS2 B12397084 Cox-2/15-lox-IN-2

Cox-2/15-lox-IN-2

Cat. No.: B12397084
M. Wt: 514.7 g/mol
InChI Key: AIONSZQQDUCQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/15-lox-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cox-2/15-lox-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Biological Activity

Cox-2/15-lox-IN-2 is a compound that has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its dual inhibitory action on cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Both COX-2 and 15-LOX are key enzymes in the arachidonic acid pathway, which is involved in the synthesis of pro-inflammatory mediators. COX-2 is primarily responsible for producing prostaglandins that mediate inflammation and pain, while 15-LOX catalyzes the formation of leukotrienes, which are implicated in various inflammatory conditions. Inhibiting both enzymes may provide a synergistic effect in managing inflammation and related disorders.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Inhibition Potency : The compound has shown significant inhibition against COX-2 and 15-LOX with IC50 values comparable to established inhibitors such as celecoxib. For instance, one study reported an IC50 of 0.35 µM for COX-2 and 0.68 µM for LOX, indicating a potent dual inhibitory profile .
  • Anti-inflammatory Effects : In vivo studies using animal models have revealed that this compound effectively reduces edema in formalin-induced paw edema assays, suggesting its potential as an anti-inflammatory agent. The compound also modulated the expression of inflammatory cytokines, elevating IL-10 levels while downregulating TNF-α and IL-1β .
  • Apoptotic Activity : The compound has been shown to induce apoptosis in cancer cell lines through dose-dependent mechanisms, targeting the G2 phase of the cell cycle. This activity was supported by molecular docking studies that indicated favorable binding interactions with COX-2 .

Table 1: Inhibition Potency of this compound Compared to Other Inhibitors

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundCOX-20.35137.3
LOX0.68-
CelecoxibCOX-20.41145.8
LOX--

Table 2: Cytokine Modulation by this compound

CytokineExpression Level Change
IL-10Increased
TNF-αDecreased
IL-1βDecreased
iNOSDecreased

Case Studies

Case Study 1: In Vivo Efficacy in Inflammatory Models
A study evaluated the effects of this compound on rat models with induced inflammation. The results indicated a significant reduction in paw swelling compared to control groups treated with saline or non-selective NSAIDs, supporting its potential as a targeted anti-inflammatory therapy.

Case Study 2: Cancer Cell Line Studies
In another investigation, various cancer cell lines were treated with this compound to assess its cytotoxic effects. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.

Properties

Molecular Formula

C27H26N6OS2

Molecular Weight

514.7 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C27H26N6OS2/c1-34-16-12-10-15(11-13-16)23-30-25(22-18-7-3-5-9-20(18)36-27(22)31-23)33-32-24-21-17-6-2-4-8-19(17)35-26(21)29-14-28-24/h10-14H,2-9H2,1H3,(H,28,29,32)(H,30,31,33)

InChI Key

AIONSZQQDUCQHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NNC5=C6C7=C(CCCC7)SC6=NC=N5

Origin of Product

United States

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